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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two next-generation HIV-1
maturation inhibitors: Zegruvirimat (also known as GSK3739937, VH3739937, or VH-937) and
GSK3640254. Both compounds, developed by ViiV Healthcare, represent a novel class of
antiretrovirals that target the final stages of the viral lifecycle. While both have shown promise,
their development pathways have diverged, with GSK3640254 being discontinued after Phase
2 trials and the development of Zegruvirimat also being halted during Phase 2.[1] This guide
synthesizes the available preclinical and clinical data to offer a clear comparison of their
performance, supported by experimental data and protocols.

Mechanism of Action: Targeting HIV-1 Maturation

Both Zegruvirimat and GSK3640254 are HIV-1 maturation inhibitors.[2][3][4][5][6] They
function by binding to the HIV-1 Gag polyprotein, specifically disrupting the final cleavage event
between the capsid protein (p24) and the spacer peptide 1 (SP1) by the viral protease.[2][3][7]
This inhibition prevents the morphological rearrangement of the virion core, resulting in the
formation of immature, non-infectious virus particles.[6] This mechanism of action is distinct
from other existing antiretroviral classes, offering a potential new option for treatment-
experienced patients with drug-resistant HIV-1 strains.[3]
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Caption: Mechanism of action of HIV-1 maturation inhibitors.

Chemical Structures

Zegruvirimat and GSK3640254 are structurally related, both being derivatives of betulinic
acid.[8] Zegruvirimat is an advanced derivative of GSK3640254, featuring a 4-cyanopyridyl
ether in place of a fluorine atom present in GSK3640254.[4][9] This structural modification was
intended to enhance the antiviral profile, particularly against resistance-associated mutations.
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Compound Chemical Name Molecular Formula  Molecular Weight

(18)-1A[(3-
cyanopyridin-2-
yl)oxy]methyl}-4-[17-
{[2-(1,1-dioxo-1A6-
Zegruvirimat thiomorpholin-4- C49H70N405S 827.18 g/mol
yl)ethyllamino}-28-
norlupa-2,20(29)-dien-
3-yllcyclohex-3-ene-1-

carboxylic acid

(1R)-4-
[(1R,3aS,5aR,5bR,7a
R,11aS,11bR,13aR,1
3bR)-3a-[2-(1,1-dioxo-
1,4-thiazinan-4-
yl)ethylamino]-5a,5b,8
,8,11a-pentamethyl-1-
GSK3640254 prop-1-en-2-yl- C43H67FN204S Not explicitly found
1,2,3,4,5,6,7,7a,11,11
b,12,13,13a,13b-
tetradecahydrocyclop
entafa]chrysen-9-yl]-1-
(fluoromethyl)cyclohex
-3-ene-1-carboxylic

acid

Head-to-Head Antiviral Activity

Both compounds have demonstrated potent antiviral activity against a range of HIV-1 subtypes
and clinical isolates. Notably, Zegruvirimat (VH3739937) has shown an improved profile
against certain viral strains with reduced susceptibility to earlier maturation inhibitors.

Table 1: In Vitro Antiviral Efficacy against Laboratory Strains and Clinical Isolates
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Virus Strain/lsolate

Zegruvirimat (VH3739937)
EC50 (nM)

GSK3640254 EC50 (nM)

HIV-1 NL4-3 3.1 Not explicitly found
HIV-1 HXB2 2.0 Not explicitly found
Panel of HIV-1 Clinical Isolates o
) <5.0 Not explicitly found
(various subtypes)
Viruses with Gag
polymorphisms (multiple-cycle <8.0 Not explicitly found
assay)
Virus with A364V mutation 320 >600-fold reduced sensitivity

(single-cycle assay)

for earlier Mls

Table 2: Comparative Activity against a Virus with the A364V Resistance Mutation

Compound Fold-change in EC50 vs. Wild-Type
Zegruvirimat (VH3739937) 6.4

GSK3640254 ~100

Bevirimat (first-generation Ml) >600

Pharmacokinetics

A key differentiator between the two compounds is their pharmacokinetic profile, with

Zegruvirimat exhibiting a significantly longer half-life.

Table 3: Key Pharmacokinetic Parameters
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Parameter Zegruvirimat (VH3739937) GSK3640254
) ) Not explicitly found for
Terminal Half-life ~3 days[5][10] _
comparison
) ] Once-weekly oral dosing[4][9] ) )
Dosing Potential Once-daily dosing

[10]

Bioavailability >2-fold higher in
Food Effect fed vs. fasted states (tablet)[5]
[10]

Administered with a moderate-

fat meal in clinical trials

Clinical Development and Safety

Both Zegruvirimat and GSK3640254 have undergone Phase 1 and Phase 2 clinical trials.
GSK3640254:

e Phase 2b trials (DYNAMIC and DOMINO) showed generally comparable efficacy and safety
to dolutegravir-based regimens at 24 weeks.[11]

e Development was discontinued in early 2023 after completion of Phase 2 trials.[1]
Zegruvirimat (GSK3739937/VH3739937):

e Phase 1 studies in healthy participants showed no unexpected or dose-limiting safety
events, with most drug-related adverse events being gastrointestinal.[5][10]

e APhase 2 trial (NCT06061081) was initiated to evaluate antiviral effect, safety, and
tolerability in treatment-naive adults with HIV-1.[12][13]

o Development was halted in October 2024 due to preliminary findings in a preclinical study of
a similar maturation inhibitor and the compound not meeting the target product profiles for
long-acting treatment.[1]

Experimental Protocols
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Antiviral Activity Assay (Multiple-Cycle Replication
Assay)

Culture target cells
(e.g., MT-2 cells)

Infect cells with HIV-1
(laboratory strain or clinical isolate)

Add serial dilutions of
Zegruvirimat or GSK3640254
Incubate for several days
to allow multiple rounds of replication

l

Measure viral replication
(e.g., reverse transcriptase activity,
p24 antigen levels, or reporter gene expression)

(Calculate EC50 values)
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Caption: Workflow for a multiple-cycle antiviral activity assay.

This assay measures the ability of a compound to inhibit viral replication over multiple rounds of
infection. Target cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs), are
infected with a known amount of HIV-1.[14] Immediately after infection, the cells are treated
with serial dilutions of the test compound. The cultures are incubated for several days, allowing
the virus to replicate and spread to new cells. Viral replication is then quantified by measuring
reverse transcriptase activity in the culture supernatant, p24 antigen levels, or the expression

of a reporter gene (e.g., luciferase) engineered into the virus. The 50% effective concentration
(EC50) is calculated as the compound concentration that inhibits viral replication by 50%
compared to untreated controls.

Cytotoxicity Assay

To determine the therapeutic index of the compounds, their cytotoxicity is assessed in the
same cell lines used for the antiviral assays. A common method is the CellTiter-Glo®
Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an
indicator of metabolically active cells. Cells are seeded in 96-well plates and incubated with
serial dilutions of the test compound for the same duration as the antiviral assay. The CellTiter-
Glo® reagent is then added, and the resulting luminescence is measured. The 50% cytotoxic
concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Virus-Like Particle (VLP) Cleavage Assay

This assay directly measures the inhibition of Gag processing.[15] Non-infectious VLPs
containing the HIV-1 Gag polyprotein are produced in cell culture and then harvested.[14][15]
These VLPs are incubated with the test compound at various concentrations before being
treated with purified HIV-1 protease. The cleavage of the Gag precursor protein into mature
proteins (like p24) is monitored over time, often by liquid chromatography with mass
spectrometry.[15] The percentage of inhibition is calculated relative to a control without any
inhibitor.[15]

Conclusion

Both Zegruvirimat and GSK3640254 are potent HIV-1 maturation inhibitors with a novel
mechanism of action. Zegruvirimat, a structural analog of GSK3640254, demonstrated an
improved preclinical profile, including enhanced activity against the A364V resistance mutation
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and a significantly longer pharmacokinetic half-life, suggesting the potential for less frequent
dosing.[4][5][8][9][10] However, the development of both compounds has been discontinued.[1]
The data presented in this guide provides a valuable comparative resource for researchers in
the field of HIV-1 drug development, highlighting the progress and challenges in the
development of maturation inhibitors. The insights gained from these compounds may inform
the design of future antiretroviral agents with this mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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